molecular formula C16H13NO3S B8501773 N-[2-(4-hydroxyphenylthio)ethyl]phthalimide

N-[2-(4-hydroxyphenylthio)ethyl]phthalimide

Cat. No. B8501773
M. Wt: 299.3 g/mol
InChI Key: RGRQVMJHWZUHHP-UHFFFAOYSA-N
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Patent
US05955505

Procedure details

To a mixture of 4-mercaptophenol (3.78 g), potassium carbonate (8.2 g) and N,N-dimethylformamide (40 ml) was added dropwise under ice cooling a solution of N-(2-bromoethyl)phthalimide (7.62 g) in N,N-dimethylformamide (50 ml). The reaction mixture was stirred at room temperature for 16 hours and poured into 3% hydrochloric acid (220 ml), and the resulting crystals were collected by filtration and dried to give N-[2-(4-hydroxyphenylthio)ethyl]phthalimide (9.1 g).
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
7.62 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
220 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:16][CH2:17][N:18]1[C:22](=[O:23])[C:21]2=[CH:24][CH:25]=[CH:26][CH:27]=[C:20]2[C:19]1=[O:28].Cl>CN(C)C=O>[OH:8][C:5]1[CH:6]=[CH:7][C:2]([S:1][CH2:16][CH2:17][N:18]2[C:22](=[O:23])[C:21]3=[CH:24][CH:25]=[CH:26][CH:27]=[C:20]3[C:19]2=[O:28])=[CH:3][CH:4]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
3.78 g
Type
reactant
Smiles
SC1=CC=C(C=C1)O
Name
Quantity
8.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
7.62 g
Type
reactant
Smiles
BrCCN1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
220 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)SCCN1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.1 g
YIELD: CALCULATEDPERCENTYIELD 101.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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